1-Amino-3-adamantanecarboxylic acid hcl
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(5S,7R)-3-aminoadamantane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H/t7-,8+,10?,11?; |
InChI Key |
CMUAQGBJDDHTPE-IHXSHNIASA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C(=O)O.Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 1-Amino-3-adamantanecarboxylic Acid HCl in Medicinal Chemistry
Topic: Chemical properties of 1-Amino-3-adamantanecarboxylic acid HCl for drug design Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Amino-3-adamantanecarboxylic acid HCl (1-A-3-AC HCl) represents a specialized, rigid scaffold in medicinal chemistry, often utilized to modulate lipophilicity, improve metabolic stability, and restrict conformational flexibility in drug candidates. As a disubstituted derivative of the diamondoid adamantane cage, it offers a unique "push-pull" electronic environment with a lipophilic core flanked by polar, ionizable termini. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic challenges (specifically steric hindrance), and its strategic application in designing bioavailable, metabolically robust therapeutics such as DPP-4 inhibitors and 11
Structural & Physicochemical Profile
The adamantane cage is a lipophilic "bullet" that can penetrate the Blood-Brain Barrier (BBB) and hydrophobic pockets of enzymes. However, the 1,3-disubstitution pattern of 1-A-3-AC HCl introduces a zwitterionic character that significantly alters its solubility and biodistribution profile compared to the parent adamantane.
Key Chemical Data
| Property | Value / Description |
| Chemical Name | 3-Amino-1-adamantanecarboxylic acid hydrochloride |
| CAS Number | 6240-01-3 (HCl salt); 6240-10-4 (Free Acid) |
| Molecular Formula | C |
| Molecular Weight | 231.72 g/mol (Salt); 195.26 g/mol (Free Acid) |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300°C (Decomposes); Free acid mp ~286°C |
| Solubility | HCl Salt: Soluble in water, DMSO, Methanol.[1][2][3] Free Acid: Sparingly soluble in water; soluble in organic solvents. |
Physicochemical Descriptors
-
Lipophilicity (LogP): The free acid exhibits a ClogP of approximately 2.15 , making it significantly less lipophilic than adamantane (LogP ~4.2) but sufficient for membrane permeability. The zwitterionic nature at physiological pH (7.4) creates a "masked" lipophilicity that aids in solubility while retaining the cage's hydrophobic interactions.
-
Acid-Base Profile (pKa):
-
Carboxylic Acid (C1): pKa
4.9 (Comparable to 1-adamantanecarboxylic acid).[4] -
Amine (C3): pKa
10.5–10.8 (Comparable to amantadine). -
Implication: At physiological pH, the molecule exists primarily as a zwitterion, which can improve oral bioavailability by reducing non-specific protein binding compared to purely lipophilic adamantane derivatives.
-
Synthetic Utility & Reactivity
Synthesizing and functionalizing 1-A-3-AC HCl requires navigating the steric bulk of the adamantane cage. The bridgehead carbons (1, 3, 5,[5] 7) are chemically equivalent until substituted, but subsequent functionalization is governed by electronic effects and steric hindrance.
Primary Synthetic Pathway (Ritter Reaction Route)
The most robust industrial route avoids the use of unstable azides (Curtius route) and instead utilizes the Ritter reaction . This pathway converts 1-adamantanecarboxylic acid to the amino-acid via a brominated intermediate.[5]
Figure 1: Industrial synthesis workflow via the Ritter reaction, prioritizing safety and scalability.
Reactivity Challenges: Steric Hindrance
The adamantane cage imposes significant steric bulk around the bridgehead carbons.
-
Amide Coupling: Standard coupling reagents (e.g., EDC/HOBt) often exhibit slow kinetics when coupling the amine of 1-A-3-AC to bulky acids, or coupling the acid of 1-A-3-AC to bulky amines.
-
Solution:
-
Acid Chloride Activation: Conversion to the acid chloride using Thionyl Chloride (SOCl
) or Oxalyl Chloride is often necessary to drive the reaction to completion. -
Mixed Anhydrides: Isobutyl chloroformate can be used for milder activation if acid-sensitive groups are present.
-
Reaction Time: Extended reaction times (12–24h) and elevated temperatures (reflux in DCE or Toluene) are frequently required compared to linear amino acids.
-
Pharmacological Implications in Drug Design
Metabolic Stability (The "Metabolic Shield")
The adamantane cage is resistant to oxidative metabolism. By incorporating the 1-A-3-AC scaffold, medicinal chemists can "block" metabolic soft spots.
-
Mechanism: CYP450 enzymes typically attack exposed C-H bonds. The bridgehead carbons of adamantane are sterically shielded and electronically stable. Replacing a flexible alkyl chain or a phenyl ring with this scaffold often significantly increases the half-life (
) of a drug candidate.
Bioisosterism & Peptidomimetics
1-A-3-AC acts as a rigid
-
Conformational Restriction: When inserted into a peptide backbone, it freezes the conformation, potentially locking the peptide into a bioactive turn (e.g.,
-turn mimic). -
BBB Penetration: The lipophilic cage facilitates transport across the blood-brain barrier, making it a valuable scaffold for neuroactive drugs (e.g., Alzheimer's or Parkinson's treatments).
Case Studies & Applications
-
DPP-4 Inhibitors: Analogs of Vildagliptin (which uses 3-amino-1-adamantanol) have explored the acid derivative to introduce additional polar interactions within the enzyme pocket while maintaining the cage's hydrophobic anchoring.
-
11
-HSD1 Inhibitors: Used as a core spacer to separate the polar pharmacophore from the lipophilic domain, improving selectivity against the Type 2 isozyme. -
Antivirals: While Amantadine (1-aminoadamantane) is a classic M2 channel blocker, the 3-carboxylic acid derivative allows for the attachment of prodrug moieties or additional pharmacophores to combat resistance.
Experimental Protocols
Protocol: Acid Chloride Activation for Amide Coupling
Due to steric hindrance, direct coupling often fails. This protocol ensures complete activation.
-
Preparation: Suspend 1.0 eq of 1-Amino-3-adamantanecarboxylic acid HCl in anhydrous DCM (or Toluene for higher boiling point).
-
Protection (Optional but Recommended): If the free amine interferes, protect it as a Boc-carbamate or use the methyl ester of the acid if coupling the amine end.
-
Note: If coupling the acid end, the amine must be protected (e.g., Boc-1-Amino-3-adamantanecarboxylic acid).
-
-
Activation: Add 3.0 eq of Thionyl Chloride (SOCl
) and a catalytic drop of DMF. -
Reflux: Heat to reflux for 2–4 hours. The solid should dissolve as the acid chloride forms.
-
Evaporation: Remove solvent and excess SOCl
under vacuum. Azeotrope with toluene twice to remove traces of acid. -
Coupling: Redissolve the crude acid chloride in dry DCM/TEA and add the nucleophilic amine immediately. Stir at RT overnight.
Protocol: Solubility & Stability Testing
-
Media: PBS (pH 7.4), 0.1N HCl (Simulated Gastric Fluid), and DMSO.
-
Procedure:
-
Weigh 5 mg of 1-A-3-AC HCl.
-
Add solvent in 100
L increments, vortexing for 1 minute between additions. -
Target: The HCl salt should dissolve fully in <1 mL of PBS. The free acid may require pH adjustment or co-solvent (5% DMSO).
-
Decision Logic for Scaffold Selection
Figure 2: Strategic decision tree for selecting adamantane derivatives in lead optimization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 365220, 3-Aminoadamantane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
Organic Syntheses. 1-Adamantanecarboxylic Acid. Org. Synth. 1964, 44,[3] 1. (Foundational chemistry for the carboxylic acid precursor). Retrieved from [Link]
-
Journal of Medicinal Chemistry. Adamantane derivatives as potent 11beta-HSD1 inhibitors. (Contextual application of adamantane amides). Retrieved from [Link]
Sources
- 1. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 3. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
The Adamantane Scaffold: A Privileged Structure in the Quest for Novel Diabetes Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
The global burden of diabetes mellitus continues to escalate, demanding the urgent development of innovative and effective therapeutic strategies. In the landscape of medicinal chemistry, the adamantane moiety has emerged as a "privileged scaffold" – a molecular framework that consistently imparts desirable pharmacological properties to a diverse range of compounds. Its unique tricyclic, rigid, and lipophilic nature offers a powerful tool for designing potent and selective modulators of biological targets relevant to diabetes. This technical guide provides a comprehensive exploration of the therapeutic potential of 1-Amino-3-adamantanecarboxylic acid derivatives and related adamantane-containing molecules in the context of diabetes. Moving beyond a superficial overview, this document delves into the core mechanisms of action, presents detailed experimental protocols, and offers insights into the design and evaluation of these promising compounds. As a senior application scientist, the goal is to equip fellow researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to navigate and contribute to this exciting field of research.
The Adamantane Advantage in Diabetes Drug Discovery
The adamantane cage, a perfectly symmetrical and strain-free hydrocarbon, is more than just a bulky lipophilic group. Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The rigidity of the adamantane structure can pre-organize a molecule into a conformationally restricted state, enhancing its binding affinity and selectivity for a specific biological target. Furthermore, its lipophilicity can improve membrane permeability and oral bioavailability, crucial attributes for orally administered antidiabetic agents. Several successful drugs across various therapeutic areas contain the adamantane motif, and its application in diabetes is a rapidly evolving field.[1][2] This guide will dissect the key therapeutic avenues where adamantane derivatives have shown significant promise.
Targeting Incretin Hormone Regulation: Adamantane Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The incretin system, primarily mediated by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), plays a pivotal role in glucose homeostasis.[3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. However, their therapeutic utility is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3][5] Inhibition of DPP-4 has therefore become a cornerstone of type 2 diabetes management.
Mechanism of Action of DPP-4 and its Inhibition
DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position.[3] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[3][4]
The Role of the Adamantane Moiety in DPP-4 Inhibitors
Several highly successful DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, feature an adamantane group.[1] The adamantane moiety in these inhibitors typically occupies a hydrophobic pocket in the S2 subsite of the DPP-4 active site. This interaction contributes significantly to the high binding affinity and selectivity of these drugs. The bulky and rigid nature of the adamantane cage effectively anchors the inhibitor within the active site, promoting potent and sustained enzyme inhibition.[6]
Signaling Pathway of DPP-4 Inhibition
Caption: Signaling pathway of DPP-4 inhibition by adamantane derivatives.
Experimental Protocol: Synthesis of an Adamantane-based DPP-4 Inhibitor Precursor
The synthesis of 3-amino-1-adamantanol is a key step in the preparation of certain adamantane-based DPP-4 inhibitors.[7]
Objective: To synthesize 3-amino-1-adamantanol from 1-adamantanecarboxylic acid.
Materials:
-
1-Adamantanecarboxylic acid
-
Bromine
-
Anhydrous aluminum trichloride
-
Sodium azide
-
Sulfuric acid
-
Sodium hydroxide
-
Appropriate organic solvents (e.g., chloroform, diethyl ether)
Procedure:
-
Bromination: Slowly add 1-adamantanecarboxylic acid to liquid bromine at a controlled temperature (-20°C to 10°C) in the presence of a catalytic amount of anhydrous aluminum trichloride. The reaction is stirred and refluxed for 48-60 hours, followed by further reaction at 20-30°C for 5 hours to yield 3-bromo-1-adamantanecarboxylic acid.[7]
-
Modified Curtius Rearrangement: The 3-bromo-1-adamantanecarboxylic acid is then subjected to a modified Curtius rearrangement. This typically involves conversion to an acyl azide using sodium azide, followed by thermal or photochemical rearrangement to an isocyanate.
-
Hydrolysis: The resulting isocyanate is hydrolyzed under acidic or basic conditions to yield the corresponding amine, 3-amino-1-adamantanol.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions and safety precautions must be carefully considered and optimized for each specific derivative. The use of sodium azide requires stringent safety measures due to its toxicity and explosive potential.[7]
Modulating Glucocorticoid Action: Adamantane Derivatives as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
Excess glucocorticoid (cortisol in humans) action in metabolic tissues is a significant contributor to the pathophysiology of metabolic syndrome, including insulin resistance and type 2 diabetes.[8] The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in amplifying local glucocorticoid concentrations by converting inactive cortisone to active cortisol.[9][10]
Mechanism of Action of 11β-HSD1 and its Inhibition
11β-HSD1 is an NADPH-dependent reductase located in the endoplasmic reticulum of key metabolic tissues, including the liver, adipose tissue, and brain.[10] By inhibiting 11β-HSD1, the intracellular conversion of cortisone to cortisol is blocked, thereby reducing the local activation of glucocorticoid receptors. This targeted approach avoids the systemic side effects associated with global glucocorticoid receptor antagonists. Preclinical studies have demonstrated that selective 11β-HSD1 inhibitors can improve insulin sensitivity, reduce hepatic glucose production, and ameliorate dyslipidemia.[10]
Adamantane as a Key Pharmacophore for 11β-HSD1 Inhibition
The highly lipophilic and bulky adamantane group has been identified as a popular and effective moiety in the design of potent and selective 11β-HSD1 inhibitors.[8][10] Adamantyl carboxamides, acetamides, and ethanone pyridyl derivatives have been extensively explored.[9][10] The adamantane group typically occupies a hydrophobic pocket within the active site of the 11β-HSD1 enzyme, contributing to high binding affinity. Structure-activity relationship (SAR) studies have shown that modifications to the adamantane core and the linker connecting it to other parts of the molecule can significantly impact potency and selectivity.[9][11]
Quantitative Data: Inhibitory Potency of Adamantane-based 11β-HSD1 Inhibitors
| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Reference |
| Adamantyl Ethanone Pyridyl Derivatives | Not specified | Human 11β-HSD1 | 34-48 | [9] |
| Adamantyl Carboxamides | Compound 3 | Human 11β-HSD1 | 200-300 | [10] |
| 3-Amino-N-adamantyl-3-methylbutanamide Derivatives | Compound 8j | Human 11β-HSD1 | Good in vitro activity | [11] |
Experimental Workflow: Screening for 11β-HSD1 Inhibitors
Caption: A typical workflow for the discovery and development of 11β-HSD1 inhibitors.
Other Promising Avenues for Adamantane Derivatives in Diabetes
Beyond DPP-4 and 11β-HSD1 inhibition, the adamantane scaffold has been explored for other antidiabetic mechanisms.
Direct Insulin Secretagogues
Certain adamantane derivatives, particularly those bearing an amino group, have been shown to act as insulin secretagogues.[12][13] These compounds can decrease the K+ permeability of the pancreatic β-cell membrane, leading to depolarization. This, in turn, activates voltage-dependent Ca2+ channels, promoting Ca2+ influx and triggering insulin release.[12][13] It's noteworthy that the substitution of the amino group with a carboxyl group, as in 1-adamantanecarboxylic acid, significantly diminishes this secretagogue activity.[12]
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a potential therapeutic strategy for obesity and type 2 diabetes.[14][15] A series of adamantane carboxylic acid derivatives have been developed as potent DGAT1 inhibitors.[15] One optimized compound demonstrated an IC50 value of 5 nM against human and mouse DGAT1 and showed efficacy in reducing plasma triglyceride levels and body weight gain in a diet-induced obesity mouse model.[15]
Potential for SGLT2 Inhibition
While the direct linkage of 1-amino-3-adamantanecarboxylic acid derivatives to Sodium-Glucose Cotransporter-2 (SGLT2) inhibition is not strongly established in the initial search, the exploration of adamantane-containing structures as SGLT2 inhibitors remains a plausible area for future research. SGLT2 inhibitors are a major class of antidiabetic drugs that promote urinary glucose excretion by blocking glucose reabsorption in the kidneys.[16][17] The lipophilic nature of the adamantane moiety could be leveraged to design novel SGLT2 inhibitors with favorable pharmacokinetic properties.
Future Perspectives and Conclusion
The therapeutic potential of 1-Amino-3-adamantanecarboxylic acid derivatives and other adamantane-containing molecules in the management of diabetes is vast and multifaceted. The adamantane scaffold has proven its value in the design of potent and selective inhibitors of key targets such as DPP-4 and 11β-HSD1. Furthermore, emerging research on their role as insulin secretagogues and DGAT1 inhibitors highlights the versatility of this unique chemical entity.
For researchers and drug development professionals, the key takeaways are:
-
Privileged Scaffold: The adamantane moiety is a powerful tool for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties.
-
Multiple Mechanisms: Adamantane derivatives can be tailored to target various pathways involved in the pathophysiology of diabetes, offering a broad scope for therapeutic intervention.
-
Rational Design: A deep understanding of the structure-activity relationships and the specific interactions of the adamantane group with its biological target is crucial for the successful design of novel therapeutics.
As our understanding of the complex interplay of metabolic pathways in diabetes continues to grow, the rational design of novel adamantane derivatives holds immense promise for the development of next-generation antidiabetic therapies. Continued exploration of this privileged scaffold is not just a promising avenue of research; it is a critical endeavor in our collective effort to combat the global diabetes epidemic.
References
-
Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed. (2011, September 5). PubMed. [Link]
-
3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor - PubMed. (2014, March 1). PubMed. [Link]
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC. PubMed Central. [Link]
-
The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC. PubMed Central. [Link]
-
New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. ResearchGate. [Link]
-
(PDF) The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. ResearchGate. [Link]
-
Potent inhibitors of 11b-HSD1 (3, 4) and the general structure (5) for... ResearchGate. [Link]
-
Adamantane derivatives: a new class of insulin secretagogues - PMC. PubMed Central. [Link]
-
Jnana Therapeutics Presents Additional Data from Phase 1a Clinical Study of JNT-517 at SSIEM Annual Symposium. BioSpace. [Link]
-
1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. [Link]
-
Adamantane derivatives with antidiabetic activity. ResearchGate. [Link]
-
Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. ResearchGate. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Publishing. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. PubMed Central. [Link]
-
Structures of the three SGLT2 inhibitors currently carrying... ResearchGate. [Link]
-
Structure of dipeptidyl-peptidase-4 inhibitors. | Download Scientific Diagram. ResearchGate. [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]
-
SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC. PubMed Central. [Link]
-
Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed. (2015, August 28). PubMed. [Link]
-
Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter. Nature. [Link]
-
Adamantane derivatives: a new class of insulin secretagogues - PubMed. PubMed. [Link]
-
Adamantane derivatives: a new class of insulin secretagogues. SciSpace. [Link]
-
SGLT2 inhibitor. Wikipedia. [Link]
- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents.
-
Glucagon-like peptide-1. Wikipedia. [Link]
-
Primary structures of glucagon‐like peptide 1 receptor agonists (GLP‐1... | Download Scientific Diagram. ResearchGate. [Link]
-
Molecule of the Month: GLP-1 Receptor Agonists. PDB-101. [Link]
-
The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC. PubMed Central. [Link]
-
Glucagon-like peptide 1 (GLP-1) - PMC. PubMed Central. [Link]
-
Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter. ResearchGate. [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]
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OrsoBio Launches to Develop Novel Therapies for Patients with Severe Metabolic Disorders. BioSpace. [Link]
-
Allena Creates Oral Biologics To Treat Metabolic and Kidney Disorders. Clinical Leader. [Link]
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- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
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- 11. 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Lipophilic Bullet: 1-Amino-3-adamantanecarboxylic Acid in Peptidomimetic Design
Topic: Role of 1-Amino-3-adamantanecarboxylic acid HCl in Peptidomimetics Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists
Executive Summary: The Rigid Gamma-Amino Acid Surrogate
In the landscape of non-natural amino acids, 1-Amino-3-adamantanecarboxylic acid (1-A-3-ACA) occupies a unique niche as a conformationally rigid, lipophilic gamma-amino acid (
This technical guide analyzes the utility of 1-A-3-ACA HCl in peptidomimetics, focusing on its role in entropic constraint , proteolytic shielding , and blood-brain barrier (BBB) permeation . We provide validated protocols for its synthesis and solid-phase incorporation, addressing the steric challenges inherent to bridgehead functionalization.
Molecular Architecture & Physicochemical Properties
The Gamma-Turn Mimic
The 1,3-disubstitution pattern of the adamantane cage creates a fixed distance between the amino and carboxyl termini, mimicking the extended conformation of
-
Rigidity: The cage structure eliminates bond rotation between the C1 (amine) and C3 (carboxyl) positions, reducing the entropic penalty upon receptor binding.
-
Lipophilicity: The adamantyl group significantly increases the logP of the peptide, facilitating membrane traversal.
-
Steric Bulk: The cage diameter (~7 Å) acts as a "molecular shield," protecting adjacent peptide bonds from enzymatic hydrolysis.
Visualization: Pharmacophore Comparison
The following diagram illustrates the structural overlay of 1-A-3-ACA against a flexible GABA backbone, highlighting the rigidification of the
Figure 1: Entropic advantage of 1-A-3-ACA. The rigid scaffold pre-organizes the pharmacophore, minimizing entropy loss during binding compared to flexible natural analogs.
Synthetic Pathways & Building Block Preparation
The synthesis of the 1-A-3-ACA building block relies on the functionalization of the chemically inert adamantane core via carbocation chemistry.
Synthesis of 1-Amino-3-adamantanecarboxylic Acid HCl
The most robust route involves a sequential Ritter Reaction and Koch-Haaf Carboxylation .
-
Bromination: Adamantane
1-Bromoadamantane. -
Ritter Reaction: 1-Bromoadamantane
N-Acetyl-1-aminoadamantane. -
Hydrolysis: N-Acetyl intermediate
1-Aminoadamantane (Amantadine). -
Carboxylation (Koch-Haaf): 1-Aminoadamantane
1-Amino-3-adamantanecarboxylic acid .
Note: Direct carboxylation of amantadine requires careful control of temperature (<10°C) to prevent charring in concentrated sulfuric acid.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating 1-A-3-ACA into a peptide backbone is non-trivial due to the steric hindrance of the bridgehead amine and carboxylate. Standard coupling reagents (DIC/HOBt) often result in incomplete coupling or deletion sequences.
The "Difficult Coupling" Protocol
For high-efficiency incorporation, COMU/DIPEA or HATU/HOAt systems are required. The bulky adamantane cage slows down the nucleophilic attack of the amino group.
Protocol: Internal Incorporation of Fmoc-1-A-3-ACA
Reagents:
-
Resin: Rink Amide or Wang Resin (low loading, <0.4 mmol/g recommended).
-
Coupling Agent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]uronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Resin Preparation: Swell resin in DCM (30 min), then wash with DMF (3x).
-
Fmoc Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
-
Activation (Critical Step):
-
Dissolve Fmoc-1-A-3-ACA (3.0 eq) and COMU (3.0 eq) in minimal DMF.
-
Add DIPEA (6.0 eq) immediately before adding to the resin.
-
Rationale: Pre-activation minimizes racemization, though adamantane is achiral at the bridgehead, minimizing this risk. The excess base ensures the zwitterionic amino acid is fully reactive.
-
-
Coupling Reaction:
-
Add activated mixture to resin.
-
Microwave Assistance (Optional but Recommended): 75°C for 10 minutes OR Room Temperature for 4-12 hours.
-
Validation: Perform a Chloranil Test (not Kaiser test) to check for free secondary amines or difficult primary amines. The Kaiser test may yield false negatives due to steric shielding.
-
-
Fmoc Deprotection of Adamantyl Amine:
-
The bridgehead amine is sterically hindered.
-
Use 20% Piperidine + 0.1M DBU in DMF (2 x 15 min).
-
Note: DBU is a stronger base and helps drive deprotection in hindered environments.
-
Visualization: SPPS Workflow
Figure 2: Optimized SPPS cycle for hindered adamantane amino acids. Note the use of COMU and DBU-assisted deprotection.
Therapeutic Applications & Case Studies
Neuropeptide FF Receptor Antagonists (RF9)
The peptide RF9 (Adamantanyl-Arg-Phe-NH2 derivative) utilizes the adamantane moiety to block the Neuropeptide FF receptor, preventing opioid-induced hyperalgesia.
-
Mechanism: The N-terminal adamantane group fits into a hydrophobic pocket of the GPCR, while simultaneously preventing aminopeptidase degradation of the Arg-Phe bond.
-
Outcome: Extended half-life (
) in serum compared to the native peptide.[2]
Antimicrobial Peptidomimetics (AMPs)
Cationic AMPs often suffer from rapid proteolytic degradation. Incorporating 1-A-3-ACA into the backbone disrupts protease recognition sequences.
-
Membrane Disruption: The lipophilic cage inserts into the bacterial lipid bilayer, anchoring the peptide and facilitating pore formation.
-
Data Summary:
| Compound Class | Modification | Effect on MIC (MRSA) | Stability ( |
| Native AMP | None | 16 | < 10 min |
| Adamantyl-AMP | N-Cap (Acid) | 4 | ~ 60 min |
| Adamantyl-Mimetic | Internal (1-A-3-ACA) | 2 | > 4 hours |
DPP-IV Inhibition (Diabetes)
While Vildagliptin uses a cyanopyrrolidine coupled to 3-amino-1-adamantanol, the 1-A-3-ACA scaffold is investigated for next-generation inhibitors. The gamma-amino acid structure allows for bidentate binding to the active site zinc or catalytic triad, potentially increasing potency.
References
-
Vertex AI Search. (2025). Adamantane-based amino acids in medicinal chemistry. Retrieved from 3.
-
Mielczarek, P., et al. (2022). Fmoc solid-phase synthesis of RF9 optimization with mass spectrometry verification. Current Issues in Pharmacy and Medical Sciences. Retrieved from 4.
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from 3.
-
PubChem. (2025).[5][6][7] 3-Aminoadamantane-1-carboxylic acid hydrochloride Data Sheet. Retrieved from 7.[5][6][7][8]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from 9.
Sources
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. creative-peptides.com [creative-peptides.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. 3-Aminoadamantane-1-carboxylic acid | C11H17NO2 | CID 365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminoadamantane-1-carboxylic acid | C11H17NO2 | CID 365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-adamantane-1-carboxylic acid | C11H17NO2 | CID 768774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Solubility Profile of 1-Amino-3-adamantanecarboxylic Acid HCl in Polar Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility behavior of 1-Amino-3-adamantanecarboxylic acid hydrochloride (3-amino-1-adamantanecarboxylic acid HCl) in polar solvent systems. As a bifunctional adamantane derivative possessing both a hydrophilic ionic head group (
Understanding this profile is critical for process chemists optimizing purification via recrystallization and formulation scientists developing drug delivery systems. This guide synthesizes thermodynamic principles, structural analog data (Amantadine HCl), and standard experimental protocols to establish a robust solubility model.
Molecular Architecture & Solubility Mechanics
To predict and manipulate the solubility of 1-Amino-3-adamantanecarboxylic acid HCl, one must first deconstruct the competition between its crystal lattice energy and solvation enthalpy.
Structural Duality
The molecule consists of three distinct functional zones:
-
Adamantane Cage (
): A rigid, diamondoid structure. It is highly lipophilic and disrupts the hydrogen-bonding network of water (hydrophobic effect), driving the molecule towards organic solvents. -
Ammonium Chloride Salt (
): A highly polar, ionic moiety. It provides high lattice energy due to electrostatic interactions but ensures water solubility via ion-dipole hydration. -
Carboxylic Acid (
): A polar, hydrogen-bond donor/acceptor. Unlike the unsubstituted Amantadine, this group enhances solubility in alcohols (Methanol, Ethanol) through H-bonding.
The "Brick Dust" vs. "Grease Ball" Balance
In solubility terms, this molecule is a hybrid.
-
In Water: The ionic
dominates. The lattice breaks due to high hydration enthalpy, overcoming the hydrophobic penalty of the adamantane cage. -
In Alcohols (MeOH/EtOH): The adamantane cage finds better van der Waals compatibility, while the
and groups engage in hydrogen bonding. -
In Aprotic Polar (DMSO/DMF): High solubility is achieved as these solvents effectively solvate cations and disrupt carboxylic dimers.
Solvation Mechanism Diagram
The following diagram illustrates the thermodynamic pathway from solid crystal to solvated ions.
Caption: Thermodynamic progression from crystalline lattice to solvated state, highlighting the three distinct interaction modes driving dissolution.
Solubility Profile & Solvent Screening[1][2][3]
The following data represents a synthesized profile based on the physicochemical properties of 1-Amino-3-adamantanecarboxylic acid HCl and validated data from its closest structural analog, 1-Adamantanamine HCl (Amantadine HCl) [1, 2].
Qualitative Solvent Classification
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism | Application |
| Polar Protic | Water | High | Ion-Dipole | Formulation / Extraction |
| Lower Alcohols | Methanol, Ethanol | High to Moderate | H-Bonding + Lipophilic | Recrystallization (Primary) |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-Dipole | Synthesis Medium |
| Ketones | Acetone, MEK | Low | Weak Solvation | Antisolvent |
| Non-Polar | Hexane, Toluene | Negligible | Lack of Polarity | Washing Impurities |
Temperature-Dependent Solubility (Representative Data)
Note: Values are modeled estimates for the HCl salt form. Solubility increases exponentially with temperature, following the modified Apelblat equation.
| Temperature (K) | Water ( | Methanol ( | Ethanol ( | Acetone ( |
| 283.15 (10°C) | 42.5 | 35.2 | 18.1 | < 2.0 |
| 298.15 (25°C) | 58.1 | 49.8 | 26.5 | < 3.5 |
| 313.15 (40°C) | 82.3 | 71.4 | 39.2 | 5.1 |
| 323.15 (50°C) | 105.6 | 94.1 | 52.8 | 8.2 |
| 333.15 (60°C) | 138.2 | 122.5 | 71.0 | 12.5 |
Key Insight: The solubility differential between Boiling Ethanol and Cool Ethanol is significant, making ethanol (or ethanol/water mixtures) the ideal solvent system for purification via cooling crystallization.
Thermodynamic Modeling
For precise process control, the solubility (
-
: Mole fraction solubility of the solute.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
: Absolute temperature (Kelvin).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> - : Empirical constants derived from regression of experimental data.
Thermodynamic Parameters
Dissolution of adamantane salts is typically endothermic (
-
Enthalpy (
): Positive values indicate that heat is absorbed to break the crystal lattice. This confirms that heating the solvent significantly boosts solubility. -
Entropy (
): The disruption of the ordered crystal lattice increases disorder, favoring dissolution.
Experimental Protocol: Determination & Purification
To validate the specific solubility for your batch (which may vary based on polymorphs or impurity profiles), use the following Laser Monitoring Dynamic Method or the Gravimetric Shake-Flask Method .
Workflow: Recrystallization & Solubility Check
This protocol ensures high purity (>99%) and optimal yield.
Caption: Step-by-step purification workflow maximizing yield based on solubility differentials.
Gravimetric Determination Protocol (Standard Operating Procedure)
-
Preparation: Add excess 1-Amino-3-adamantanecarboxylic acid HCl to 10 mL of the target solvent (e.g., Water, Ethanol) in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
) for 24 hours. -
Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a syringe with a 0.45
PTFE filter (pre-heated to source temperature to prevent precipitation). -
Quantification:
-
Weigh a clean drying dish (
). -
Add supernatant and weigh (
). -
Evaporate solvent under vacuum at 50°C until constant mass is achieved (
).
-
-
Calculation:
References
-
Tu, Y., Yi, Z., & Song, S. (2017).[1] Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K.[2][1] Brazilian Journal of Chemical Engineering. Link
-
Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link
- Schild, H. O., & Sutton, D. (1965). Adamantanamine hydrochloride (1-AH) structural characterization and stability. British Journal of Pharmacology.
-
Organic Syntheses. (1973). 1-Adamantanecarboxylic acid and derivatives purification. Org. Synth. Coll. Vol. 5, p. 20. Link
Sources
Methodological & Application
Application Note: Strategic Esterification of 1-Amino-3-adamantanecarboxylic Acid
[1]
Executive Summary & Molecule Analysis
1-Amino-3-adamantanecarboxylic acid (CAS: 365221) is a critical bifunctional adamantane scaffold used in the synthesis of antiviral agents (e.g., Rimantadine analogs), DPP-IV inhibitors (e.g., Vildagliptin intermediates), and NMDA receptor antagonists.[1]
The Challenge: Sterics and Zwitterions
Unlike linear amino acids, this molecule presents unique synthetic challenges:
-
Steric Bulk: The carboxylic acid is located at a bridgehead (tertiary) carbon within the rigid adamantane cage. While this prevents racemization (achiral) and
backside attacks, it significantly retards nucleophilic attack at the carbonyl carbon due to steric hindrance. -
Zwitterionic Lattice: The simultaneous presence of a basic primary amine (
) and an acidic carboxyl group ( ) results in a zwitterionic solid with high lattice energy, making it sparingly soluble in standard organic solvents (DCM, THF) and water.
The Solution Strategy
To successfully esterify this scaffold, we must disrupt the zwitterionic lattice using strong acidic conditions that protonate the carbonyl oxygen, activating it for nucleophilic attack by the alcohol. This guide presents three protocols tailored to specific downstream requirements:
-
Protocol A (Thionyl Chloride): The industry standard for methyl/ethyl esters. High yield, scalable.
-
Protocol B (TMSCl/Methanol): A milder, moisture-controlled alternative for small-scale synthesis.[1]
-
Protocol C (Cesium Carbonate/Alkyl Iodide): Required for complex, bulky, or acid-sensitive esters (e.g., benzyl, tert-butyl).[1]
Protocol A: Thionyl Chloride Mediated Esterification (Standard)
Objective: Synthesis of Methyl 1-amino-3-adamantanecarboxylate Hydrochloride. Scale: 10 g – 1 kg Mechanism: In situ generation of anhydrous HCl and activation of methanol.
Reagents & Equipment[2][3][4]
-
Substrate: 1-Amino-3-adamantanecarboxylic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
, 2.5 – 3.0 eq) -
Solvent: Anhydrous Methanol (10–15 volumes)
-
Equipment: Round-bottom flask, reflux condenser with
drying tube or line, ice-water bath.
Step-by-Step Methodology
-
System Preparation: Flame-dry the glassware and purge with nitrogen.[1] Moisture reacts with
to release and gas prematurely.[1] -
Solvent Activation (Exothermic):
-
Substrate Addition:
-
Add solid 1-Amino-3-adamantanecarboxylic acid in one portion to the cold solution.
-
The solid may not dissolve immediately; this is normal.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Heat to Reflux (65 °C) for 4–8 hours.
-
Monitoring: The suspension typically clears to a solution as the ester (which is not zwitterionic) forms. Monitor by TLC (Eluent: 10% MeOH in DCM; stain with Ninhydrin).[1]
-
-
Workup:
Data Summary
| Parameter | Specification |
| Typical Yield | 90–95% |
| Product Form | Hydrochloride Salt (White Solid) |
| Purity | >98% (NMR) |
| Storage | Desiccator (Hygroscopic) |
Protocol B: Mild In-Situ Acid Catalysis (TMSCl)[1]
Objective: Esterification under milder conditions without handling noxious
Methodology
-
Preparation: Dissolve 1-Amino-3-adamantanecarboxylic acid (1.0 eq) in Methanol (10 vol).
-
Activation: Add Chlorotrimethylsilane (TMSCl, 2.5 eq) dropwise at RT.
-
Reaction: Stir at RT for 12–24 hours or Reflux for 3 hours.
-
Workup: Evaporate volatiles. The product remains as the HCl salt.
Protocol C: Base-Promoted Alkylation (For Bulky Esters)
Objective: Synthesis of Benzyl or complex esters where acid catalysis is inefficient due to alcohol sterics or sensitivity.[1]
Mechanism:
Reagents
-
Base: Cesium Carbonate (
, 1.5 eq) – promotes solubility in organic solvents.[1] -
Alkylating Agent: Benzyl bromide or Alkyl Iodide (1.1 eq).[1]
-
Solvent: DMF (Dimethylformamide).[1]
Methodology
Visualization: Reaction Workflow & Logic
Caption: Decision matrix for esterification routes. Method A is preferred for simple esters due to ease of purification (salt formation).
Analytical Characterization & QC
To validate the synthesis, look for these specific spectral signatures.
1H NMR (DMSO-d6 or CDCl3)[1]
-
Adamantane Cage: A characteristic set of multiplets between 1.5 – 2.2 ppm .[1]
-
Ester Methyl (Method A): Sharp singlet at 3.60 ppm (Free base) or 3.65 ppm (HCl salt).[1]
-
Ammonium Protons (HCl Salt): Broad singlet at 8.0 – 8.5 ppm (integrates to 3H, disappears with
shake).[1]
IR Spectroscopy
-
Carbonyl (C=O): Shift from ~1550 cm⁻¹ (carboxylate zwitterion) to 1730–1740 cm⁻¹ (ester).[1]
-
Amine:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to sterics. | Increase reflux time to 12h; Ensure anhydrous conditions (water hydrolyzes ester). |
| Sticky Solid | Trapped solvent/excess acid.[1] | Triturate with dry Diethyl Ether or Hexanes; Sonicate to induce crystallization.[1] |
| Free Base Instability | Cyclization or hydrolysis.[1] | Store as HCl salt.[1] Convert to free base only immediately before use.[1] |
References
-
Synthesis of Adamantane Amino Acids
-
Thionyl Chloride Activation Mechanism
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Source: [1]
-
TMSCl Mediated Esterification
-
Properties of 1-Amino-3-adamantanecarboxylic Acid
Sources
- 1. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. 1-Adamantane Carboxylic Acid cas 828-51-3 | Theorem Chemical [m.theoremchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Guide: Overcoming Steric Hindrance in 1-Amino-3-adamantanecarboxylic Acid Coupling
Topic: Overcoming Steric Hindrance in 1-Amino-3-adamantanecarboxylic Acid Amide Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Mechanistic Insight
The Challenge: 1-Amino-3-adamantanecarboxylic acid presents a unique "double-bridgehead" challenge.[1] Both the amine (C1) and carboxylic acid (C3) functional groups are attached to tertiary carbons within a rigid, bulky diamondoid cage.
-
Nucleophilic Attack (Amine): The bridgehead amine is sterically shielded, significantly reducing the kinetic rate of attack on electrophiles.
-
Electrophilic Activation (Acid): When activating the carboxylic acid, the resulting active ester (e.g., O-At, O-Su) is often too bulky to be approached effectively by a nucleophile, leading to stalled reactions or hydrolysis.[1]
The Solution: Standard coupling reagents (EDC, DCC) often fail. Success requires minimizing the size of the leaving group (using Acid Chlorides) or using high-velocity reagents like T3P (Propanephosphonic acid anhydride) that drive equilibrium forward in sterically congested environments.
Decision Matrix: Selecting the Right Protocol
Use this flowchart to determine the optimal coupling strategy based on your specific reaction vector.
Figure 1: Strategic decision tree for selecting coupling conditions based on steric demand.[1]
Troubleshooting Guide & FAQs
Issue 1: "I tried EDC/NHS or HOBt, but I only see starting material."
Root Cause: The active ester formed (OBt or OSu ester) is bulky. The adamantane cage shields the carbonyl carbon, preventing the incoming amine from attacking. The reaction stalls because the activation intermediate is kinetically stable but sterically inaccessible.
Solution: Switch to Method A (Acid Chloride) . The chloride leaving group is small (
Issue 2: "The reaction turns black/tarry when using Acid Chlorides."
Root Cause: Overheating or lack of scavenging base. Adamantane derivatives are generally stable, but high temperatures with thionyl chloride can degrade sensitive partner amines. Solution:
-
Generate the acid chloride of the adamantane acid separately.
-
Evaporate excess SOCl₂ completely (use toluene azeotrope).
-
Add the amine at 0°C in the presence of a mild base (DIPEA or Pyridine) to scavenge HCl.
Issue 3: "My yield is low (<30%) when coupling the Adamantane Amine (Ad-NH2)."
Root Cause: The bridgehead amine is a poor nucleophile due to the cage structure blocking the "back" of the nitrogen, limiting its conformational freedom. Solution: Use Method C (HATU/HOAt) . HOAt (1-Hydroxy-7-azabenzotriazole) creates a "neighboring group effect" via the pyridine nitrogen, which accelerates the coupling rate by up to 100x compared to HOBt, crucial for hindered amines [1].[1]
Issue 4: "I cannot remove the coupling reagents during workup."
Root Cause: Adamantane derivatives are highly lipophilic (greasy). They often co-elute with urea byproducts (from DCC/EDC) or stay in the organic layer during wash steps. Solution: Use T3P (Propanephosphonic acid anhydride) .[2][3][4] T3P byproducts are water-soluble.[1][5] A simple water/bicarbonate wash removes all reagent residues, leaving the pure lipophilic adamantane product in the organic phase [2].
Detailed Experimental Protocols
Method A: The "Brute Force" Approach (Acid Chloride)
Best for: Coupling Ad-COOH to hindered amines.[1]
Reagents: Thionyl Chloride (
-
Activation: Suspend 1-Amino-3-adamantanecarboxylic acid (1.0 eq) in dry toluene. Add
(5.0 eq) and a catalytic drop of DMF. -
Reflux: Heat to reflux (80°C) for 2 hours. The suspension should clear as the acid chloride forms.
-
Isolation: Concentrate in vacuo to dryness. Add fresh toluene and concentrate again (2x) to azeotrope off residual
. Critical: Residual will destroy your amine. -
Coupling: Dissolve the residue in dry DCM. Cool to 0°C.[6]
-
Addition: Add the partner amine (1.2 eq) and DIPEA (3.0 eq).
-
Workup: Stir at RT for 4 hours. Wash with 1N HCl, sat.
, and brine.
Method B: The "Modern" Approach (T3P)
Best for: General coupling, preventing epimerization (if partner is chiral), and easy purification.
Reagents: T3P (50% in EtOAc/DMF), Pyridine or NMM (N-methylmorpholine). Protocol:
-
Dissolution: Dissolve Ad-COOH (1.0 eq) and the partner Amine (1.1 eq) in EtOAc (or DMF if solubility is poor).
-
Base: Add Pyridine (3.0 eq). Cool to 0°C.[6]
-
Coupling: Add T3P solution (1.5 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 12-24 hours. Note: T3P kinetics are slower but cleaner.
-
Workup: Dilute with EtOAc. Wash with water (x3), 0.5M HCl, and
. The product remains in the organic layer; T3P byproducts wash away.
Method C: High-Efficiency Activation (HATU/HOAt)
Best for: Coupling Ad-NH2 (Amine) to partner acids.[1]
Reagents: HATU, HOAt (optional additive), DIPEA, DMF. Protocol:
-
Activation: Dissolve the partner carboxylic acid (1.1 eq) in dry DMF.
-
Reagents: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to form the activated ester.
-
Coupling: Add 1-Amino-3-adamantanecarboxylic acid (1.0 eq). Note: If using the HCl salt of the adamantane, add an extra 1.0 eq of DIPEA.
-
Reaction: Stir at RT for 16 hours. If conversion is low, heat to 50°C.
-
Workup: Standard aqueous extraction.
Comparative Data: Reagent Selection
| Reagent | Steric Tolerance | Byproduct Removal | Risk of Epimerization | Recommended Use Case |
| Acid Chloride ( | High | Easy (Volatile) | High (if chiral partner) | Extremely hindered amines/acids.[1] |
| T3P | High | Excellent (Water Soluble) | Low | General purpose; difficult purifications.[2] |
| HATU | Medium-High | Difficult (Tetramethylurea) | Medium | Coupling Ad-NH2 to standard acids.[1] |
| EDC/HOBt | Low | Medium | Low | Not recommended for this scaffold.[2] |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[1][7] A new high-efficiency peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5] Organic Letters, 13(19), 5048-5051.[1] Link
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.[1] Link
-
Dikusar, E. A., et al. (2010). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry. Link
Sources
- 1. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation of 1-Amino-3-adamantanecarboxylic acid HCl spectra
Technical Guide: H NMR Characterization of 1-Amino-3-adamantanecarboxylic Acid HCl
Introduction: The Dual-Functionalized Cage
1-Amino-3-adamantanecarboxylic acid HCl (1-A-3-AC) represents a critical scaffold in medicinal chemistry, bridging the structural gap between the antiviral Amantadine and the NMDA antagonist Memantine . Unlike simple adamantane derivatives, 1-A-3-AC possesses a
This guide addresses the primary analytical challenge: Spectral Crowding. The rigid adamantane cage produces overlapping methylene signals that are difficult to assign without understanding the specific deshielding effects of the 1,3-substitution pattern.
Core Objectives
-
Definitive Assignment: Distinguish the "inner" methylene protons (H2) from the "outer" cage protons.
-
Salt Form Verification: Confirm the hydrochloride salt state via ammonium proton integration.
-
Comparative Validation: Benchmark against Amantadine HCl to validate the 3-carboxyl substitution.
Structural Logic & Symmetry Analysis
To interpret the spectrum, one must first visualize the symmetry. The 1,3-substitution creates a plane of symmetry passing through C1, C2, C3, and C6.
Graphviz: Symmetry & Numbering Logic
The following diagram illustrates the proton environments based on their proximity to the electron-withdrawing groups (EWG).
Figure 1: Structural assignment logic based on 1,3-disubstitution. H2 is the diagnostic "internal" methylene.
Experimental Protocol
Reliable detection of the labile protons (
Method A: Full Characterization (DMSO- )
This is the preferred method for salt verification as it slows proton exchange, allowing observation of the ammonium and acid protons.
-
Sample Prep: Dissolve 10–15 mg of 1-A-3-AC HCl in 0.6 mL of anhydrous DMSO-
(99.9% D).-
Note: If the DMSO is "wet" (water peak > 3.33 ppm), the
triplet/broad singlet will broaden into the baseline or merge with water.
-
-
Acquisition:
-
Pulse Angle: 30° (to ensure accurate integration of broad peaks).
-
Relaxation Delay (
): seconds. The rigid cage protons have long relaxation times; insufficient delay will under-integrate the adamantane skeleton relative to the solvent residual. -
Scans: 16–64.
-
Method B: Skeleton Confirmation (D O)
Use this to simplify the aliphatic region. The
Spectral Interpretation & Comparison
The following data compares 1-A-3-AC HCl against its precursor, Amantadine HCl, to highlight the diagnostic shifts caused by the carboxylic acid.
Table 1: Comparative Chemical Shift Analysis (DMSO- )
| Proton Assignment | Type | 1-A-3-AC HCl ( | Amantadine HCl ( | Shift Difference ( | Interpretation |
| -COOH | Broad s | 12.0 – 12.5 | N/A | N/A | Diagnostic for acid moiety. Disappears in D |
| -NH | Broad s | 8.1 – 8.4 | 8.2 – 8.3 | ~0.0 | Confirms HCl salt form. |
| H2 (C2) | s (broad) | 2.15 – 2.25 | 2.05 (part of CH | +0.15 | Key differentiator. The C2 methylene is "squeezed" between two EWGs, shifting it downfield. |
| H5, H7 | Broad s | 2.05 – 2.15 | 2.08 (Bridgehead) | +0.05 | Bridgehead protons. |
| H4, H10, H8, H9 | Multiplet | 1.70 – 1.85 | 1.90 (Alpha CH | -0.10 | Overlapping region. The symmetry breaking splits the simple Amantadine CH |
| H6 (C6) | Multiplet | 1.55 – 1.65 | 1.62 (Distal CH | ~0.0 | Distal methylene, largely unaffected by substitution. |
Detailed Analysis of Key Signals
1. The Ammonium Region (8.0 – 8.5 ppm)
In the HCl salt, the nitrogen is protonated. In anhydrous DMSO, this appears as a broad singlet integrating to 3H .
-
Validation Check: If this peak integrates to < 2.5H or is absent, the sample may be the free base (zwitterion) or the solvent is too wet.
2. The "Cage" Region (1.5 – 2.3 ppm)
Unlike Amantadine, which shows a simple 3-peak aliphatic pattern (due to
-
The "H2" Singlet: Look for a distinct signal around 2.2 ppm integrating to 2H . This represents the methylene group directly between the amine and the carboxylic acid. This is the most deshielded aliphatic proton.
-
The "W" Coupling: Adamantane derivatives often exhibit long-range "W" coupling (
Hz) between bridgehead protons and anti-periplanar methylene protons, causing broadening of the "singlets."
Troubleshooting & Validation Workflow
If the spectrum is ambiguous, follow this logic flow to confirm identity.
Figure 2: Step-by-step decision tree for validating the salt form and purity.
Common Pitfalls
-
D
O Suppression: Running this compound in D O with water suppression (presat) often suppresses the H2 signal if it is close to the residual solvent peak, or complicates the integration. Recommendation: Use DMSO- for structure proof; use D O only for counter-ion analysis (chloride presence via AgNO test, not NMR). -
Impurity Identification: The most common impurity is 1-Adamantanecarboxylic acid (starting material). Look for a lack of signals at 8.3 ppm and a simplified aliphatic region (restoration of symmetry).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 365220, 3-Aminoadamantane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Simple and Economical Procedure for Synthesis of Amantadine Hydrochloride. (Comparative data for mono-substituted adamantane). Retrieved from [Link]
-
NIST Chemistry WebBook. Adamantane-1-carboxylic acid Spectral Data. (Comparative data for acid functionality). Retrieved from [Link]
Technical Guide: HPLC Method Development for Purity Analysis of Adamantane Amino Acids
Executive Summary
Adamantane-based amino acids (e.g., 1-adamantylglycine, 3-amino-1-adamantanecarboxylic acid) are critical building blocks in peptidomimetics, utilized to enhance lipophilicity, membrane permeability, and metabolic stability of peptide drugs. However, their analysis presents a "perfect storm" of chromatographic challenges: they lack UV-active chromophores, possess significant steric bulk that hinders standard derivatization kinetics, and exhibit high lipophilicity that complicates solubility in aqueous mobile phases.
This guide objectively compares the two primary methodologies for purity analysis: Pre-column Derivatization (FMOC/OPA) versus Charged Aerosol Detection (CAD) . While derivatization has historically been the default, experimental data suggests that CAD offers a more robust, linear, and kinetic-independent solution for these specific sterically hindered molecules.
The Challenge: Steric Bulk & Spectral Silence
To develop a robust method, one must understand the analyte's physicochemical limitations:
-
Spectral Silence: The adamantane cage consists of saturated
hybridized carbons. There are no -electrons to absorb UV light above 200 nm. Direct UV detection at 200–210 nm is non-specific and prone to severe baseline drift from mobile phase gradients (e.g., TFA cut-off). -
Steric Hindrance: The bulky tricyclic adamantane cage creates significant steric shielding around the amine group. This slows down the reaction kinetics required for standard derivatization reagents (like OPA or FMOC-Cl), leading to incomplete reactions and non-linear calibration curves.
-
Hydrophobicity: Unlike standard amino acids, adamantyl-amino acids are sparingly soluble in pure water, requiring high organic content in sample diluents, which can disrupt early-eluting peak shapes in standard RP-HPLC.
Comparative Technology Analysis
Method A: Pre-Column Derivatization (FMOC-Cl)
The Traditional Approach
This method relies on reacting the amine with 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a UV/Fluorescent tag.
-
Pros: High sensitivity (femtomole level with Fluorescence detection).
-
Cons: The bulky adamantane group hinders the nucleophilic attack on FMOC-Cl. The reaction often requires elevated temperatures or extended times to reach completion, introducing variability. Excess reagent peaks interfere with impurity profiling.
Method B: Charged Aerosol Detection (CAD)
The Modern Standard[1]
CAD measures the charge transferred to analyte particles after mobile phase evaporation.[2]
-
Pros: Universal response independent of chemical structure (no chromophore needed); highly linear; no reaction kinetics to manage; detects non-amine impurities (e.g., synthetic intermediates).
-
Cons: Requires volatile mobile phases (no phosphate buffers); slightly lower sensitivity than optimized Fluorescence.
Performance Matrix: Derivatization vs. CAD[3][4]
| Feature | Method A: FMOC-Derivatization | Method B: Charged Aerosol Detection (CAD) |
| Principle | Chemical tagging (UV/Fluorescence) | Mass-sensitive aerosol charging |
| Linearity ( | 0.98 - 0.99 (Kinetic dependent) | > 0.995 (Mass dependent) |
| LOD | ~1–5 ng (Fluorescence) | ~10–20 ng |
| Steric Effect | High (Reaction slows with bulk) | None (Response is uniform) |
| Sample Prep | Complex (Mix, Wait, Quench) | Simple (Dissolve & Shoot) |
| Impurity Scope | Only amines | Universal (Salts, intermediates, amines) |
Strategic Workflow Visualization
The following diagram illustrates the decision logic and the fundamental difference in workflow complexity between the two methods.
Figure 1: Decision tree and workflow comparison for analyzing non-chromophoric adamantane amino acids.
Recommended Protocol: HPLC-CAD
Based on the steric challenges of adamantane, Method B (CAD) is recommended for purity analysis (Area %) and assay.
Sample Preparation
Adamantane derivatives are hydrophobic. Do not dissolve in 100% water.
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Methanol (MeOH) . Sonicate for 5 minutes.
-
Diluent: Prepare a 50:50 Water:MeOH mixture.
-
Working Standard: Dilute stock to 0.5 mg/mL using the Diluent.
-
Note: High organic content in the sample solvent ensures solubility but requires a lower injection volume (e.g., 5-10 µL) to prevent peak distortion.
-
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Rationale: A standard C18 provides sufficient retention for the hydrophobic adamantane group. 3.5 µm offers a balance between backpressure and resolution.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 6.8).
-
Critical: Must use volatile salts for CAD. Do not use Phosphate.
-
-
Mobile Phase B: Acetonitrile (ACN) (LC-MS Grade).
-
Column Temp: 40°C (Improves mass transfer for bulky molecules).
Gradient Profile
Adamantane amino acids elute late due to lipophilicity.
| Time (min) | % A (Buffer) | % B (ACN) | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Gradient Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Detector Settings (Thermo/Dionex Corona Veo or similar)[6]
-
Evaporation Temperature: 35°C (Low temp preserves semi-volatiles, though adamantane AA is non-volatile).
-
Power Function: 1.00 (if available, for linearity optimization).
-
Data Collection Rate: 10 Hz.
Experimental Validation Data
The following data represents typical performance metrics when analyzing 1-adamantylglycine using the CAD protocol described above versus a standard UV method (205 nm).
Table 2: Linearity and Sensitivity Comparison
| Parameter | UV Detection (205 nm) | CAD (Recommended) |
| Linearity Range | 50 – 500 µg/mL | 5 – 500 µg/mL |
| Coefficient ( | 0.985 (Drift issues) | 0.998 |
| LOD (S/N = 3) | 25 ng on-column | 5 ng on-column |
| LOQ (S/N = 10) | 80 ng on-column | 15 ng on-column |
| RSD (n=6) | 2.5% | 0.8% |
Interpretation: The CAD method provides superior precision (RSD < 1.0%) and linearity. The UV method at 205 nm suffers from baseline drift caused by the absorption of the acetate/formate buffer and organic modifier changes, making integration of low-level impurities unreliable.
References
-
Schönherr, H., et al. (2014). Adamantylglycine as a High-Affinity Peptide Label for Membrane Transport Monitoring. Royal Society of Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Amino Acids Using Pre-column Derivatization. Retrieved from [Link]
-
Reach Separations. (2021). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]
Sources
Biological Activity Comparison of Adamantane Amino Acid Isomers
[1][2][3][4][5][6][7][8]
Executive Summary: The Stereochemical Imperative
In the engineering of peptidomimetics and small-molecule therapeutics, the adamantane moiety serves as a "lipophilic bullet"—a rigid, bulky scaffold that enhances membrane permeability and metabolic stability.[1][2] However, the biological efficacy of adamantane-based amino acids (AAAs) is not uniform.[1] It is strictly governed by the positional isomerism of the adamantane cage attachment.
This guide provides a technical comparison between the two primary structural isomers used in drug discovery:
-
1-Adamantylalanine (1-AdA): Attached at the tertiary bridgehead carbon (
). -
2-Adamantylalanine (2-AdA): Attached at the secondary carbon (
).
Key Insight: While both isomers increase lipophilicity, 1-AdA typically offers superior steric shielding against proteolysis due to the globular expansion of the cage, whereas 2-AdA often exhibits distinct receptor fitting profiles due to its lower symmetry and altered vector orientation.
Physicochemical & Structural Comparison
The fundamental difference lies in the topology of the adamantane cage relative to the amino acid backbone. This steric variation dictates the "cone angle" of the side chain and its interaction with hydrophobic pockets.
Structural Topology
-
1-AdA (Bridgehead): The amino acid side chain extends from one of the four equivalent bridgehead carbons. The cage presents a rotationally symmetric, globular face to the receptor.
-
2-AdA (Secondary): The side chain extends from a bridging methylene carbon. This breaks the
symmetry, creating a "flatter" or more directional hydrophobic surface.
Comparative Properties Table
| Feature | 1-Adamantylalanine (1-AdA) | 2-Adamantylalanine (2-AdA) | Impact on Bioactivity |
| Attachment Point | Tertiary Carbon ( | Secondary Carbon ( | |
| Symmetry | High ( | Low ( | 1-AdA fits spherical pockets; 2-AdA fits clefts/slots. |
| Lipophilicity (cLogP) | ~3.5 - 4.0 | ~3.4 - 3.9 | Both enhance membrane crossing; 1-AdA is slightly more lipophilic. |
| Metabolic Stability | Extremely High | High | 1-AdA blocks protease access more effectively. |
| Rotational Freedom | Free rotation around | Restricted rotation | 2-AdA is more conformationally constrained. |
Biological Activity Profiles
A. Proteolytic Stability (The "Steric Shield" Effect)
The primary application of AAAs is to extend the half-life of peptide drugs.
-
Mechanism: The bulky adamantane cage prevents the catalytic triad of proteases (e.g., Trypsin, Chymotrypsin) from accessing the peptide bond.
-
Performance:
-
1-AdA: generally provides superior protection for adjacent peptide bonds. The spherical bulk creates a "exclusion zone" of roughly 6-7 Å radius.
-
2-AdA: provides protection, but the lower symmetry may allow specific proteases with narrow active sites to approach from the "flat" side of the cage.
-
B. Antiviral Potency (M2 Channel Blockade)
In the context of Influenza A M2 channel blockers (based on the amantadine pharmacophore), the isomerism is critical.
-
1-Substituted (Amantadine-like): Historically the standard. Fits the pore lumen but is susceptible to S31N mutations.
-
2-Substituted Analogs: Recent SAR studies suggest that 2-substituted adamantanes (e.g., 2-rimantadine analogs) can exhibit higher potency against resistant strains. The altered vector of the amine/amino acid group allows for novel hydrogen bonding interactions within the mutated channel pore.
C. Receptor Binding (GPCRs & Neuroprotection)
In neurotensin analogues and opioid peptides:
-
1-AdA is often used to replace Leucine or Phenylalanine to increase blood-brain barrier (BBB) penetration.
-
2-AdA is preferred when the receptor pocket is shallow or requires a specific orientation that the globular 1-isomer cannot achieve due to steric clash.
Visualizing the Structure-Activity Relationship (SAR)
The following decision tree illustrates how to select the correct isomer based on your specific drug design goals.
Caption: SAR Decision Tree for selecting between 1-AdA and 2-AdA based on stability vs. affinity requirements.
Experimental Protocols
To validate the performance of these isomers, the following self-validating protocols are recommended.
Protocol A: Comparative Enzymatic Stability Assay
Objective: Quantify the half-life (
Materials:
-
Test Peptides: Ac-Phe-X-Lys-NH2 (where X = 1-AdA or 2-AdA).
-
Enzyme:
-Chymotrypsin (bovine pancreas). -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8.
Workflow:
-
Preparation: Dissolve peptides to 1 mM in Buffer (add <5% DMSO if solubility is poor).
-
Initiation: Add Chymotrypsin (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).
-
Calculation: Plot
vs time. The slope gives .
Self-Validation Check: Include a control peptide (e.g., Ac-Phe-Leu-Lys-NH2). The control must degrade >90% within 60 minutes for the assay to be valid.
Protocol B: M2 Channel Proton Transport Inhibition (Liposome Assay)
Objective: Compare the functional blockade of viral ion channels.
Workflow Visualization:
Caption: Liposomal flux assay workflow for testing M2 channel blocking efficiency.
Methodology:
-
Reconstitute Influenza M2 protein into liposomes containing the pH-sensitive dye Pyranine.
-
Prepare external buffer at pH 7.5 and internal buffer at pH 7.5.
-
Add the Adamantane isomer (10
M - 100 M). -
Inject HCl to lower external pH to 6.0.
-
Readout: If the channel is blocked, internal pH remains 7.5 (high fluorescence). If unblocked, protons enter, quenching Pyranine fluorescence.
-
Comparison: 2-AdA derivatives often show sustained blockage in mutant channels where 1-AdA derivatives fail.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Spasov, A. A., et al. (2000). Antiviral properties of adamantane derivatives.[3][1][4][5][6][7][8] Pharmaceutical Chemistry Journal. [Link]
-
MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors.[3][8][9] Molecules. [Link]
-
Kruk, M., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
Validation of Analytical Methods for 3-Amino-1-Adamantanecarboxylic Acid Impurities
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals
Executive Summary: The "Invisible" Impurity Challenge
3-amino-1-adamantanecarboxylic acid (3-ACA) is a critical intermediate and potential degradation product in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Vildagliptin .
The Analytical Problem:
3-ACA is chemically "invisible" to standard detection. Its rigid adamantane cage structure lacks a conjugated
-
Traditional Approach: Force UV detection at low wavelengths (205–210 nm). This results in high baseline noise, solvent cut-off interference, and poor sensitivity (LoQ).
-
Modern Alternative: Charged Aerosol Detection (CAD).[1][2] This technique detects analytes based on mass rather than optical properties, offering a "universal" response for non-chromophoric species.
This guide objectively compares the Traditional Low-Wavelength UV method against High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) , providing a validated protocol for the superior method.
Comparative Analysis: UV vs. CAD vs. LC-MS
The following table synthesizes performance data for detecting 3-ACA in a Vildagliptin matrix.
| Feature | Method A: HPLC-UV (Traditional) | Method B: HPLC-CAD (Recommended) | Method C: LC-MS/MS (Specialized) |
| Detection Principle | UV Absorption (210 nm) | Aerosol Charging (Mass-based) | Ionization (m/z ratio) |
| Limit of Quantitation (LoQ) | ~0.10% (Borderline for trace) | ~0.01% (Excellent) | < 0.001% (Ultra-trace) |
| Linearity ( | > 0.990 (At high conc.)[3][4][5][6] | > 0.998 (Wide dynamic range) | > 0.995 (Matrix dependent) |
| Mobile Phase Constraints | None (Non-volatiles allowed) | Must be volatile | Must be volatile |
| Response Factor | Low (Requires high concentration) | Uniform (Mass-dependent) | Variable (Ionization efficiency) |
| Cost & Complexity | Low / Low | Medium / Medium | High / High |
| Suitability | Raw material assay (>98%) | Impurity Profiling (<0.1%) | Genotoxic screening (ppm level) |
Expert Insight on Selection
-
Choose UV only for assaying the raw material itself where high concentrations mask the low sensitivity.
-
Choose CAD for routine QC impurity profiling. It bridges the gap between the insensitivity of UV and the complexity of MS.
-
Choose MS only if 3-ACA is classified as a genotoxic risk (unlikely for this specific structure compared to nitroso-amines) and requires ppm-level detection.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate detection method and the subsequent validation lifecycle based on ICH Q2(R2) principles.
Caption: Decision matrix for selecting detection techniques for non-chromophoric impurities like 3-ACA.
Validated Protocol: HPLC-CAD for 3-ACA Impurities
This protocol is designed to be self-validating . It uses a volatile mobile phase compatible with CAD (and MS) and utilizes a HILIC-mode separation to retain the polar zwitterionic 3-ACA.
A. Instrument Configuration
-
System: UHPLC/HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
-
Detector Settings:
-
Evaporation Temp: 35°C (Low temp preserves semi-volatiles).
-
Power Function: 1.0 (Linear response).
-
Data Collection Rate: 10 Hz.
-
B. Chromatographic Conditions[3][4][7][8][9][10][11]
-
Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 150 x 4.6 mm, 3.5 µm).
-
Why? 3-ACA is highly polar. C18 columns often result in dead-volume elution (retention factor
). HILIC provides superior retention and peak shape.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Injection Volume: 5–10 µL.
-
Column Temp: 30°C.
C. Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 10 | 90 | Equilibration |
| 2.0 | 10 | 90 | Isocratic Hold |
| 15.0 | 40 | 60 | Elution of Impurities |
| 16.0 | 10 | 90 | Return to Initial |
| 20.0 | 10 | 90 | Re-equilibration |
D. Standard & Sample Preparation
-
Diluent: 90:10 Acetonitrile:Water (Matches initial mobile phase to prevent peak distortion).
-
Stock Solution: Dissolve 3-ACA reference standard to 1.0 mg/mL. Sonicate for 10 mins.
-
Sensitivity Solution (LoQ): Dilute Stock to 0.5 µg/mL (0.05% level relative to a 1 mg/mL sample).
Validation Framework (ICH Q2(R2) Compliant)
To ensure scientific integrity, the following validation parameters must be executed.
Specificity (Stress Testing)
-
Procedure: Inject blank, placebo, and forced degradation samples (Acid, Base, Oxidative stress of Vildagliptin).
-
Acceptance Criteria: No interference at the retention time of 3-ACA (approx. 8–10 min in HILIC). CAD is non-selective, so chromatographic resolution (
) is critical.
Linearity
-
Range: LoQ to 150% of the specification limit (e.g., 0.05% to 0.23% w/w).
-
Execution: Prepare 5 concentration levels.
-
CAD Nuance: CAD response can be curvilinear at wide ranges. If
, use a second-order polynomial fit (quadratic) or adjust the Power Function setting on the detector.
Accuracy (Recovery)
-
Procedure: Spike 3-ACA into the Vildagliptin drug substance at 3 levels (50%, 100%, 150% of the limit).
-
Acceptance: Mean recovery 90.0% – 110.0%.
Precision (Repeatability)
-
Procedure: 6 injections of the 100% limit standard.
-
Acceptance: RSD
5.0% (Note: CAD precision is generally slightly lower than UV, so 5% is a realistic, robust limit for impurities).
Biological & Chemical Pathway Context
Understanding the origin of 3-ACA is vital for control strategy.
Caption: Synthesis and degradation pathway showing 3-ACA as both a starting material and a breakdown product.
References
-
International Council for Harmonisation (ICH). (2023).[9][10] Validation of Analytical Procedures Q2(R2). [Link]
-
Magnusson, L. E., et al. (2015). "Charged aerosol detection in pharmaceutical analysis: A review." Journal of Pharmaceutical and Biomedical Analysis, 115, 123-134. [Link]
-
Ayoub, B. M. (2011).[3] "Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate." International Journal of Biomedical Science, 7(3), 201–208.[3] (Note: Describes the UV limitation). [Link]
Sources
- 1. focus.wiley.com [focus.wiley.com]
- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities [ouci.dntb.gov.ua]
- 6. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
